![molecular formula C8H5ClN2O B2410361 5-Chlor-6-methyl-1H-benzo[d]imidazol-2(3H)-on CAS No. 683240-81-5](/img/structure/B2410361.png)

5-Chlor-6-methyl-1H-benzo[d]imidazol-2(3H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

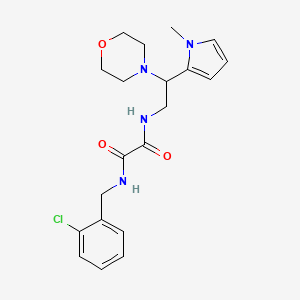

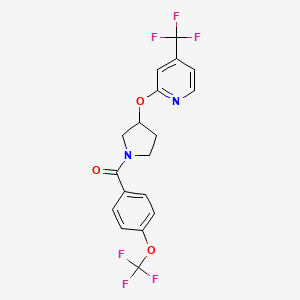

5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Structure Analysis

The molecular structure of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one is based on the imidazole ring, which is a five-membered heterocyclic moiety. It contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It also contains two double bonds .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Das Benzimidazol-Grundgerüst wurde umfassend auf sein Potenzial als Antitumormittel untersucht. Forscher haben die zytotoxischen Wirkungen von 5-Chlor-6-methylbenzimidazolon gegen verschiedene Krebszelllinien untersucht, darunter Prostata (DU-145), Lunge (A549), Gebärmutterhals (HeLa) und Brust (MCF-7) Zellen . Seine inhibitorische Aktivität gegen Krebszellen lässt auf ein vielversprechendes Potenzial für die Weiterentwicklung als wirksames Chemotherapeutikum schließen.

Antioxidative Eigenschaften

Derivate von 5-Chlor-6-methylbenzimidazolon haben eine signifikante antioxidative Aktivität gezeigt. Insbesondere Verbindung 2 (ein Derivat von 5-Chlor-6-methylbenzimidazolon) zeigte ein Verhalten, das zur Bildung von 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazol-3,5-diamin führte, einem starken Antioxidans . Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress und der Vorbeugung verschiedener Krankheiten.

DNA-Interaktion und -Hemmung

Ein Palladium(II)-Komplex, der von 5-Chlor-6-methylbenzimidazolon abgeleitet ist, wurde auf seine Interaktion mit DNA untersucht. Molekular-Docking-Simulationen bestätigten seine Fähigkeit, DNA zu hemmen, was auf potenzielle Anwendungen in der Krebstherapie hindeutet . Das Verständnis solcher Interaktionen ist für die Medikamentenentwicklung von entscheidender Bedeutung.

Heterocyclische Synthese

Forscher haben 5-Chlor-6-methylbenzimidazolon als Schlüsselvorläufer für die Synthese neuer heterocyclischer Verbindungen verwendet. Diese Derivate weisen vielfältige Eigenschaften auf, darunter antimikrobielle, antivirale und entzündungshemmende Aktivitäten. Zum Beispiel umfasste die Synthese von 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyd die Umsetzung von 5-Chlor-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyd mit 1H-benzo[d][1,2,3]triazol . Solche Verbindungen sind vielversprechend für die Medikamentenentwicklung.

Biologische Bewertung

Verbindung 14, abgeleitet von 5-Chlor-6-methylbenzimidazolon, zeigte eine bemerkenswerte ABTS (2,2'-Azino-bis(3-ethylbenzothiazolin-6-sulfonsäure))-Radikalfängeraktivität und potente Antitumorwirkungen gegen verschiedene Zelllinien, darunter HepG2 (Leberkrebs), MCF-7 (Brustkrebs) und WI-38 (normale Lungenfibroblasten) . Diese Ergebnisse unterstreichen sein Potenzial als therapeutisches Mittel.

Enzymhemmung und Medikamentenentwicklung

Der Benzimidazol-Kern dient als privilegierte Substruktur in der medizinischen Chemie aufgrund seiner Fähigkeit, mit Proteinen und Enzymen zu interagieren. Forscher haben Derivate von 5-Chlor-6-methylbenzimidazolon als potenzielle Enzyminhibitoren untersucht und so den Weg für die Medikamentenentwicklung geebnet . Das Verständnis ihrer Bindungsmodi und Selektivität ist entscheidend für die Entwicklung wirksamer Medikamente.

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one involves the reaction of 5-chloroanthranilic acid with methyl anthranilate followed by cyclization to form the desired product.", "Starting Materials": [ "5-chloroanthranilic acid", "methyl anthranilate", "sodium hydroxide", "acetic anhydride", "ethanol" ], "Reaction": [ "Step 1: Dissolve 5-chloroanthranilic acid in ethanol and add sodium hydroxide to the solution.", "Step 2: Add methyl anthranilate to the solution and stir for several hours.", "Step 3: Add acetic anhydride to the solution and heat to reflux for several hours.", "Step 4: Cool the solution and filter the precipitated product.", "Step 5: Wash the product with ethanol and dry in a vacuum oven to obtain 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one." ] } | |

CAS-Nummer |

683240-81-5 |

Molekularformel |

C8H5ClN2O |

Molekulargewicht |

180.59 g/mol |

IUPAC-Name |

5-chloro-6-methylbenzimidazol-2-one |

InChI |

InChI=1S/C8H5ClN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3 |

InChI-Schlüssel |

YRPBRNDMTFUPRM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1Cl)NC(=O)N2 |

Kanonische SMILES |

CC1=CC2=NC(=O)N=C2C=C1Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)

![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)

![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2410300.png)

![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)